molecular formula C9H14O B3053020 Bicyclo[2.2.2]oct-5-en-2-ylmethanol CAS No. 5019-90-9

Bicyclo[2.2.2]oct-5-en-2-ylmethanol

Cat. No.: B3053020
CAS No.: 5019-90-9
M. Wt: 138.21 g/mol
InChI Key: KOCJWKFHBTXNJS-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-en-2-ylmethanol is an organic compound with the molecular formula C₉H₁₄O. It is characterized by a bicyclic structure consisting of two fused cyclohexane rings and a methanol group attached to one of the carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicyclo[2.2.2]oct-5-en-2-ylmethanol can be synthesized through several methods. One common approach involves the reduction of bicyclo[2.2.2]oct-5-en-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert solvent like tetrahydrofuran or diethyl ether under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.2.2]oct-5-en-2-ylmethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of bicyclo[2.2.2]oct-5-en-2-ylmethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the bicyclic structure provides rigidity and stability, making it a valuable scaffold for designing biologically active compounds .

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.2.2]oct-5-en-2-ylmethanol is unique due to its specific structural features, including the presence of a methanol group and a bicyclic framework. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications .

Properties

IUPAC Name

2-bicyclo[2.2.2]oct-5-enylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-6-9-5-7-1-3-8(9)4-2-7/h1,3,7-10H,2,4-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCJWKFHBTXNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379620
Record name bicyclo[2.2.2]oct-5-en-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5019-90-9
Record name bicyclo[2.2.2]oct-5-en-2-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[2.2.2]oct-5-en-2-ylmethanol
Reactant of Route 2
Bicyclo[2.2.2]oct-5-en-2-ylmethanol
Reactant of Route 3
Bicyclo[2.2.2]oct-5-en-2-ylmethanol
Reactant of Route 4
Reactant of Route 4
Bicyclo[2.2.2]oct-5-en-2-ylmethanol
Reactant of Route 5
Bicyclo[2.2.2]oct-5-en-2-ylmethanol
Reactant of Route 6
Bicyclo[2.2.2]oct-5-en-2-ylmethanol

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